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Introduction
GW791343 dihydrochloride is a potent and selective allosteric modulator of the P2X7

receptor (P2X7R), a ligand-gated ion channel activated by extracellular adenosine triphosphate

(ATP).[1][2] Notably, GW791343 exhibits species-specific activity, acting as a negative allosteric

modulator and non-competitive antagonist of the human P2X7 receptor, while functioning as a

positive allosteric modulator at the rat P2X7 receptor.[3][4][5] This differential activity makes it a

valuable tool for investigating the physiological and pathological roles of the P2X7 receptor in

various systems. These application notes provide detailed in vitro experimental protocols to

characterize the activity of GW791343 dihydrochloride on the human P2X7 receptor.

Quantitative Data Summary
The inhibitory potency of GW791343 dihydrochloride on the human P2X7 receptor has been

determined in various in vitro assays. The following table summarizes the key quantitative data.
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Note: The pIC50 value can be influenced by the agonist concentration and assay buffer

composition.[2]

Signaling Pathway
The P2X7 receptor is an ATP-gated ion channel that, upon activation, leads to the influx of

Ca²⁺ and Na⁺ and the efflux of K⁺. This initial pore formation can, with sustained activation,

lead to the formation of a larger, non-selective pore, allowing the passage of molecules up to

900 Da. This process is associated with various downstream events, including the activation of

the NLRP3 inflammasome, release of pro-inflammatory cytokines, and ultimately, in some

cases, apoptosis or pyroptosis. GW791343, as a negative allosteric modulator in humans,

binds to a site distinct from the ATP binding site and inhibits these downstream signaling

events.[3]

Cell Membrane

P2X7 Receptor
Ion Flux

(Ca²⁺, Na⁺ Influx;
K⁺ Efflux)

ATP
Activates

GW791343
(Negative Allosteric Modulator)

Inhibits

Large Pore
Formation

Downstream
Signaling

Click to download full resolution via product page

Caption: P2X7 Receptor Signaling Pathway and Inhibition by GW791343.

Experimental Protocols
Ethidium Accumulation Assay for Human P2X7 Receptor
Antagonism
This assay is a widely used method to assess the function of the P2X7 receptor by measuring

the uptake of the fluorescent dye ethidium, which can pass through the large pore formed upon

receptor activation.[3][6]
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Caption: Workflow for the Ethidium Accumulation Assay.

Materials:

Cells: HEK293 cells stably transfected with the human P2X7 receptor.

Assay Buffers:
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Sucrose Buffer (in mmol·L⁻¹): 10 HEPES, 5 N-methyl-D-glucamine, 5.6 KCl, 10 D-glucose,

0.5 CaCl₂, 280 sucrose (pH 7.4).[6]

NaCl Buffer (in mmol·L⁻¹): 10 HEPES, 5 N-methyl-D-glucamine, 5.6 KCl, 10 D-glucose,

0.5 CaCl₂, 140 NaCl (pH 7.4).[6]

Agonists: ATP or BzATP (2'- & 3'-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate).

Test Compound: GW791343 dihydrochloride dissolved in a suitable solvent (e.g., DMSO)

to prepare a stock solution.

Fluorescent Dye: Ethidium bromide.

Instrumentation: Fluorescence plate reader.

Procedure:

Cell Culture: Culture HEK293 cells expressing the human P2X7 receptor in appropriate

media and conditions until they reach the desired confluency.

Cell Preparation: On the day of the experiment, harvest the cells and resuspend them in the

desired assay buffer (sucrose or NaCl buffer).

Compound Pre-incubation:

Add the cell suspension to a 96-well plate.

Add varying concentrations of GW791343 dihydrochloride (e.g., 0.01, 0.03, 0.1, 0.3, 1, 3,

10 µM) to the wells.[1]

Incubate the plate for 40 minutes at room temperature.[1]

Agonist Stimulation and Dye Uptake:

Prepare a solution containing the P2X7R agonist (ATP or BzATP) and ethidium bromide

(final concentration of 100 µmol·L⁻¹).[6]

Add this mixture to the wells to initiate receptor activation and dye uptake.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4394346/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4394346/
https://www.benchchem.com/product/b10762275?utm_src=pdf-body
https://www.benchchem.com/product/b10762275?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC24631/
https://pmc.ncbi.nlm.nih.gov/articles/PMC24631/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4394346/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10762275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fluorescence Measurement:

Immediately place the plate in a fluorescence plate reader.

Measure the fluorescence intensity at appropriate excitation and emission wavelengths for

ethidium (e.g., 520 nm excitation and 595 nm emission) over a specified time course.

Data Analysis:

The rate of increase in fluorescence is proportional to the P2X7 receptor activity.

Plot the agonist response against the concentration of GW791343 dihydrochloride.

Calculate the pIC50 value, which is the negative logarithm of the concentration of the

antagonist that produces 50% inhibition of the agonist response.

Disclaimer: The experimental protocols provided are for reference only. Researchers should

optimize the protocols based on their specific experimental setup and cell lines.

MedChemExpress (MCE) has not independently confirmed the accuracy of these methods.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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